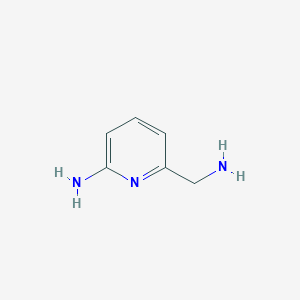

6-(Aminomethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

6-(aminomethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-4-5-2-1-3-6(8)9-5/h1-3H,4,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKGYZXUDZUKIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308133 | |

| Record name | 6-Amino-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167298-54-6 | |

| Record name | 6-Amino-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167298-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(aminomethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Blueprint for 6-(Aminomethyl)pyridin-2-amine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Molecular Attributes and Physicochemical Landscape

6-(Aminomethyl)pyridin-2-amine, with the molecular formula C₆H₉N₃ and a molecular weight of 123.16 g/mol , is a bifunctional pyridine derivative.[1] Its structure is characterized by a 2-aminopyridine core, a well-established pharmacophore, and a strategically placed aminomethyl group at the 6-position. This unique arrangement of functional groups imparts a specific set of physicochemical properties that are highly advantageous in drug design.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 167298-54-6 | [2] |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| Appearance | Light brown to khaki solid | [1] |

| Boiling Point | 273.1±25.0 °C (Predicted) | [1] |

| Density | 1.173±0.06 g/cm³ (Predicted) | [1] |

| pKa | 8.80±0.39 (Predicted) | [1] |

The presence of two primary amine groups with different basicities, along with the aromatic pyridine ring, allows for a diverse range of chemical modifications and interactions with biological targets. The 2-aminopyridine moiety is a key "hinge-binding" motif in numerous kinase inhibitors, while the aminomethyl group provides a versatile handle for introducing additional pharmacophoric elements to enhance potency and selectivity.[3]

Strategic Synthesis and Purification

The synthesis of this compound can be approached through several strategic routes, with the choice of method often depending on the availability of starting materials and desired scale. A highly efficient and logical approach commences with a commercially available cyanopyridine precursor.

Proposed Synthesis Workflow

A plausible and efficient synthesis of this compound can be envisioned starting from 2-amino-6-cyanopyridine. This multi-step process involves the selective reduction of the nitrile functionality.

References

Spectroscopic Characterization of 6-(Aminomethyl)pyridin-2-amine: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for 6-(aminomethyl)pyridin-2-amine, a significant building block in medicinal chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related structural analogs to provide a robust and predictive characterization. This approach, grounded in fundamental principles of spectroscopy, offers researchers a reliable framework for the identification and quality control of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a pyridine ring substituted with a primary amine at the 2-position and an aminomethyl group at the 6-position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating molecular structure. The following sections predict the ¹H and ¹³C NMR spectra of this compound based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, and the protons of the two amine groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H-4 | ~7.3-7.5 | Triplet (t) | 1H |

| Pyridine H-3 | ~6.3-6.5 | Doublet (d) | 1H |

| Pyridine H-5 | ~6.2-6.4 | Doublet (d) | 1H |

| -CH₂- (aminomethyl) | ~3.8-4.0 | Singlet (s) | 2H |

| -NH₂ (2-amino) | ~4.5-5.5 (broad) | Singlet (s) | 2H |

| -NH₂ (aminomethyl) | ~1.5-2.5 (broad) | Singlet (s) | 2H |

Interpretation:

-

Aromatic Protons: The pyridine ring protons are expected to appear in the aromatic region. The H-4 proton, situated between two carbon atoms, will likely resonate as a triplet due to coupling with H-3 and H-5. The H-3 and H-5 protons will appear as doublets. These predictions are based on data for similar substituted pyridines.[1][2]

-

Aminomethyl Protons: The methylene (-CH₂) protons of the aminomethyl group are expected to appear as a singlet, as adjacent coupling is absent. Their chemical shift is influenced by the adjacent nitrogen atom.

-

Amine Protons: The protons of both primary amine groups will likely appear as broad singlets due to quadrupole broadening and chemical exchange. Their chemical shifts can vary with solvent and concentration.[3] The addition of D₂O would cause these signals to disappear, confirming their assignment.[3][4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (Pyridine) | ~158-162 |

| C6 (Pyridine) | ~155-159 |

| C4 (Pyridine) | ~137-140 |

| C3 (Pyridine) | ~105-108 |

| C5 (Pyridine) | ~103-106 |

| -CH₂- (aminomethyl) | ~45-50 |

Interpretation:

The chemical shifts of the pyridine ring carbons are highly dependent on the electronic effects of the substituents. The C2 and C6 carbons, directly attached to nitrogen atoms, are expected to be the most deshielded.[5][6] The aminomethyl carbon will appear in the aliphatic region, with its shift influenced by the attached nitrogen.

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Primary Amine) | 3450 - 3300 | Medium | Asymmetric & Symmetric Stretching |

| C-H (Aromatic) | 3100 - 3000 | Medium | Stretching |

| C-H (Aliphatic) | 2960 - 2850 | Medium | Stretching |

| N-H (Amine) | 1650 - 1580 | Strong | Bending (Scissoring) |

| C=C, C=N (Pyridine Ring) | 1600 - 1450 | Medium-Strong | Ring Stretching |

| C-N | 1335 - 1250 | Medium | Stretching |

Interpretation:

-

N-H Stretching: The presence of two primary amine groups will result in characteristic N-H stretching vibrations in the 3450-3300 cm⁻¹ region. Typically, primary amines show two bands corresponding to asymmetric and symmetric stretching.[3][7][8]

-

N-H Bending: A strong absorption band between 1650-1580 cm⁻¹ is expected due to the N-H scissoring vibration of the primary amines.[7]

-

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: The stretching vibration of the C-N bonds is anticipated in the 1335-1250 cm⁻¹ range for aromatic amines.[7]

Experimental Protocol: FTIR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Data Collection: Apply pressure to ensure good contact and collect the sample spectrum.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 123.08 | Molecular Ion |

| [M+H]⁺ | 124.09 | Protonated Molecular Ion (in ESI) |

| [M-NH₂]⁺ | 107.07 | Loss of the 2-amino group |

| [M-CH₂NH₂]⁺ | 93.06 | Loss of the aminomethyl group |

Interpretation:

The molecular ion peak ([M]⁺) is expected at an m/z of approximately 123.08, corresponding to the molecular weight of this compound.[9] In soft ionization techniques like Electrospray Ionization (ESI), the protonated molecular ion ([M+H]⁺) at m/z 124.09 would be prominent.

A characteristic fragmentation pathway in molecules with aminomethyl groups is the cleavage of the C-C bond adjacent to the ring, leading to the loss of the aminomethyl radical.[4] Another likely fragmentation is the loss of the amino group from the pyridine ring.

Fragmentation Pathway Diagram

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound based on predictive analysis from structurally related compounds. The presented NMR, IR, and MS data, along with their interpretations, offer a valuable resource for researchers in the fields of drug development and materials science. The outlined experimental protocols provide a standardized approach for the acquisition of high-quality spectral data, ensuring the reliable identification and characterization of this important chemical entity.

References

- 1. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR [m.chemicalbook.com]

- 2. 4-Pyridinemethaneamine (3731-53-1) 1H NMR [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-Amino-6-methylpyridine(1824-81-3) 13C NMR [m.chemicalbook.com]

- 6. 2-Aminopyridine(504-29-0) 13C NMR spectrum [chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. m.youtube.com [m.youtube.com]

- 9. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Characterization of 6-(Aminomethyl)pyridin-2-amine

This guide provides a comprehensive technical overview of the analytical methods and data interpretation for the full characterization of 6-(Aminomethyl)pyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, structural elucidation, and purity assessment of this important bifunctional pyridine derivative. The methodologies presented herein are grounded in established analytical principles, ensuring scientific integrity and providing a robust framework for quality control and research applications.

Introduction: The Significance of this compound

This compound is a key building block in medicinal chemistry and materials science. Its structure, featuring a pyridine core with both a primary aromatic amine and a primary benzylic amine, offers multiple points for chemical modification. This unique arrangement makes it a valuable intermediate for the synthesis of complex molecular architectures, including ligands for metal complexes and scaffolds for novel therapeutic agents. The aminopyridine moiety is a common feature in drugs targeting a range of diseases, and the additional aminomethyl group provides a flexible linker for tethering to other molecules or tuning solubility and pharmacokinetic properties.[1][2] A thorough characterization is therefore paramount to ensure the identity, purity, and stability of the compound, which are critical parameters for its successful application in research and development.

Physicochemical & Safety Profile

A foundational aspect of characterization involves understanding the fundamental physical and chemical properties of the molecule, as well as its safety profile. This information is crucial for proper handling, storage, and the design of analytical experiments.

General Properties

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 167298-54-6 | [3] |

| Molecular Formula | C₆H₉N₃ | [3] |

| Molecular Weight | 123.16 g/mol | Calculated |

| Physical Form | Powder | [3] |

| Flash Point | 143.3 °C | [3] |

Safety & Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

-

Signal Word: Danger[3]

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[3]

-

Precautionary Statements: P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, P501[3]

Always consult the latest Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Structural Elucidation: A Multi-Technique Approach

The unambiguous confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

Caption: Workflow for NMR-based structural elucidation.

Based on the analysis of the closely related compound 2-amino-6-methylpyridine, the following proton signals are predicted for this compound in a suitable deuterated solvent like DMSO-d₆.[4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.3-7.5 | t | 1H | H-4 (pyridyl) | The pyridyl proton between two substituents is expected to be a triplet due to coupling with H-3 and H-5. |

| ~6.3-6.5 | d | 1H | H-3 or H-5 (pyridyl) | One of the pyridyl protons adjacent to the amino group. |

| ~6.2-6.4 | d | 1H | H-5 or H-3 (pyridyl) | The other pyridyl proton adjacent to the aminomethyl group. |

| ~5.5-6.0 | br s | 2H | -NH₂ (aromatic) | The protons of the aromatic amine are typically broad and their chemical shift is concentration-dependent. |

| ~3.6-3.8 | s | 2H | -CH₂- | The methylene protons are expected to be a singlet as they have no adjacent protons to couple with. |

| ~2.0-3.0 | br s | 2H | -NH₂ (aliphatic) | The protons of the aliphatic amine are also broad and their chemical shift can vary. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as an internal standard.

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the multiplicities to deduce the coupling patterns.

The predicted ¹³C NMR spectrum, based on data for 2-amino-6-methylpyridine, would show six distinct carbon signals.[5]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160-162 | C-2 (pyridyl) | Carbon bearing the aromatic amino group, significantly deshielded. |

| ~158-160 | C-6 (pyridyl) | Carbon bearing the aminomethyl group, also deshielded. |

| ~138-140 | C-4 (pyridyl) | The CH carbon in the middle of the pyridine ring. |

| ~105-108 | C-3 (pyridyl) | CH carbon adjacent to the C-2. |

| ~103-105 | C-5 (pyridyl) | CH carbon adjacent to the C-6. |

| ~45-50 | -CH₂- | The aliphatic methylene carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

-

Analysis: Identify the number of unique carbon signals and compare their chemical shifts to the predicted values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the N-H and C-N bonds of both the primary aromatic and primary aliphatic amines, as well as vibrations from the pyridine ring.

Based on general principles of amine spectroscopy, the following IR bands are anticipated.[6][7]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | N-H stretch (asymmetric & symmetric) | Primary aromatic -NH₂ |

| 3400-3250 | N-H stretch (asymmetric & symmetric) | Primary aliphatic -NH₂ |

| 1650-1580 | N-H bend (scissoring) | Primary amines |

| 1600-1450 | C=C and C=N stretches | Pyridine ring |

| 1335-1250 | C-N stretch | Aromatic amine |

| 1250-1020 | C-N stretch | Aliphatic amine |

| 910-665 | N-H wag | Primary amines |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

The molecular formula C₆H₉N₃ contains an odd number of nitrogen atoms, so according to the Nitrogen Rule, the molecular ion peak (M⁺) is expected at an odd m/z value. The calculated monoisotopic mass is 123.08 g/mol .

-

Molecular Ion (M⁺): m/z = 123

-

Key Fragmentation Pathways:

-

Alpha-cleavage: The most common fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen. For this compound, cleavage of the bond between the methylene group and the pyridine ring would be a favorable pathway.[8][9]

-

Loss of NH₃: Fragmentation involving the loss of ammonia from the aminomethyl group.

-

Pyridine Ring Fragmentation: Characteristic fragmentation of the pyridine ring.

-

Caption: Process flow for mass spectrometry analysis.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

GC Method:

-

Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: Develop a temperature gradient to ensure good separation and peak shape (e.g., start at 100 °C, ramp to 250 °C).

-

Injector: Use a split/splitless injector at a suitable temperature (e.g., 250 °C).

-

-

MS Method:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Analysis: Identify the peak corresponding to the compound and analyze its mass spectrum. Compare the molecular ion and fragmentation pattern with the expected values.

Purity Assessment: Chromatographic Methods

Determining the purity of this compound is critical for its use in sensitive applications. High-Performance Liquid Chromatography (HPLC) is the preferred method for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for quantifying the purity of this compound and detecting any impurities.

Caption: Workflow for HPLC method development and purity analysis.

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is recommended to ensure good peak shape for the basic amine analytes.

-

Detection: The pyridine ring provides good UV absorbance. A detection wavelength of around 254-260 nm should be suitable.

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample and run the gradient method.

-

Purity Calculation: Calculate the purity by the area percent method:

-

Purity (%) = (Area of main peak / Total area of all peaks) x 100

-

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. The combination of NMR for structural elucidation, IR for functional group identification, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment provides a complete and robust dataset. The protocols and expected data presented in this guide offer a solid foundation for scientists and researchers to confidently verify the identity and quality of this versatile chemical intermediate, ensuring its suitability for downstream applications in drug discovery and beyond.

References

- 1. 6-METHYL-2-PYRIDINEMETHANOL(1122-71-0) 13C NMR [m.chemicalbook.com]

- 2. This compound | 167298-54-6 [sigmaaldrich.com]

- 3. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Amino-6-methylpyridine(1824-81-3) 13C NMR [m.chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. GCMS Section 6.15 [people.whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

6-(Aminomethyl)pyridin-2-amine safety and handling

An In-Depth Technical Guide to the Safe Handling of 6-(Aminomethyl)pyridin-2-amine

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

This compound is a bifunctional molecule of significant interest in medicinal chemistry and drug development, valued for its role as a versatile building block and ligand. Its structure, featuring a primary aminomethyl group and a primary aromatic amine on a pyridine scaffold, imparts specific reactivity and biological potential. However, these same functional groups are responsible for its significant hazardous properties. This guide provides a comprehensive overview of the critical safety and handling protocols necessary for the responsible use of this compound in a laboratory setting. It moves beyond a simple recitation of safety data sheet (SDS) information to offer a deeper, scientifically grounded understanding of the hazards, enabling researchers to implement robust and self-validating safety systems.

Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. This compound is a primary amine, which dictates much of its chemical behavior and hazard profile.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 86566-33-0 | N/A |

| Molecular Formula | C₆H₉N₃ | N/A |

| Molecular Weight | 123.16 g/mol | N/A |

| Appearance | Liquid | [1] |

| Boiling Point | 82 - 85 °C (16 hPa) | [1] |

| Density | 1.049 g/cm³ at 25 °C | [1] |

| Chemical Stability | The product is chemically stable under standard ambient conditions | [1] |

The presence of two amine groups makes the molecule basic and nucleophilic, and also highly corrosive. These groups can readily react with acidic and electrophilic compounds and are responsible for the severe skin and eye damage the compound can cause.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its corrosive nature.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | Source |

| Skin Corrosion | 1B | corrosive | Danger | H314: Causes severe skin burns and eye damage | [1] |

| Serious Eye Damage | 1 | corrosive | Danger | H314: Causes severe skin burns and eye damage | [1] |

Expert Insight: The Category 1B classification for skin corrosion indicates that, upon application, the material causes irreversible damage to the skin, specifically necrosis through the epidermis and into the dermis, within an observation period of up to 14 days following an exposure of up to one hour.[1] This underscores the critical importance of preventing all direct contact.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate PPE. The causality behind each recommendation is rooted in the compound's corrosive nature.

Engineering Controls:

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of any vapors or aerosols.[1][2]

-

Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[3] Immediate and copious irrigation is the most critical first aid measure for skin or eye contact.

Personal Protective Equipment (PPE): The selection of PPE is not a checklist but a dynamic risk assessment based on the experimental procedure.

-

Hand Protection: Wear nitrile or neoprene gloves that are rated for protection against corrosive amines. Always inspect gloves for tears or pinholes before use. Double-gloving is recommended during transfers of neat material. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in accordance with laboratory procedures.[4]

-

Eye and Face Protection: Chemical safety goggles are mandatory at all times. When handling larger quantities or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[4]

-

Skin and Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure that clothing covers all exposed skin. Do not wear shorts or open-toed shoes in the laboratory.

Diagram: PPE Selection Workflow

This flowchart provides a logical path for selecting the appropriate level of PPE based on the task.

Caption: PPE selection decision tree for handling this compound.

Standard Operating Procedures (SOPs)

Adherence to detailed, validated protocols is essential for safety. The following SOPs provide a framework for common laboratory manipulations.

SOP 1: Weighing and Preparing a Solution

-

Preparation: Don all required PPE (see Section 3). Ensure the analytical balance is inside a fume hood or a vented balance enclosure.

-

Tare: Place a suitable weighing vessel (e.g., a glass vial) on the balance and tare it.

-

Dispensing: Using a clean spatula or pipette, carefully transfer the desired amount of this compound into the tared vessel. Perform this action slowly to minimize the risk of spills or aerosol generation.

-

Sealing: Immediately cap the stock bottle and the weighing vessel.

-

Cleaning: Wipe the spatula and any affected surfaces with a damp cloth (using a solvent like isopropanol), ensuring the cleaning cloth is disposed of as hazardous waste.

-

Dissolution: In the fume hood, add the desired solvent to the weighing vessel containing the compound. If necessary, cap and vortex or stir until fully dissolved.

-

Final Steps: Clean the exterior of the final solution container before removing it from the fume hood. Wash hands thoroughly after the procedure is complete.[1][5]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures before beginning work.[1]

| Exposure Route | First Aid Measures | Source |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Call a physician immediately.[1] | [1] |

| Skin Contact | Do not hesitate. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. A safety shower must be used for large area contact. Call a physician immediately.[1] | [1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. An eyewash station should be used. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[1] | [1] |

| Ingestion | Do NOT induce vomiting due to the risk of perforation.[1] If the victim is conscious and alert, have them rinse their mouth with water and drink two glasses of water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1] | [1] |

SOP 2: Accidental Spill Response (Small Spill < 50 mL)

-

Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.

-

Contain: If safe to do so, prevent the spill from spreading by diking with an inert, non-combustible absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels for the initial containment.

-

Neutralize/Absorb: Cover the spill with the absorbent material.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.

-

Report: Report the incident to the laboratory supervisor or safety officer.

Diagram: Spill Response Protocol

This flowchart outlines the critical decision points and actions for responding to a chemical spill.

Caption: Logical workflow for responding to a spill of this compound.

Stability and Reactivity

-

Stability: The compound is stable under normal laboratory conditions.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, as these can cause vigorous and potentially hazardous reactions.[2]

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[1][2] However, the available data and its chemical class suggest it should be handled with extreme care.

-

Acute Toxicity: While oral, dermal, and inhalation data are not available for this specific compound, an intravenous LD50 in mice was reported as 340 mg/kg.[1] Observed effects at this dose included convulsions and excitement.[1] Structurally similar aminopyridines are known to be toxic if swallowed or in contact with skin.[5]

-

Corrosivity: As established, the material is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[1] Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[2]

-

Carcinogenicity: No component of this product is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[1]

Disposal Considerations

All waste containing this compound must be treated as hazardous.

-

Chemical Waste: Dispose of the chemical and any solutions in a designated, properly labeled hazardous waste container.

-

Contaminated Materials: All items that have come into contact with the compound, including gloves, pipette tips, and cleaning materials, must be disposed of in a solid hazardous waste container.

-

Regulations: Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[2]

References

Navigating the Tautomeric Landscape of 2-Amino-6-Methylpyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a cornerstone of modern medicinal chemistry. The specific tautomeric state of a molecule profoundly influences its physicochemical properties, including solubility, lipophilicity, and, critically, its affinity and interaction with biological targets. This guide offers a comprehensive technical exploration of the amino-imino tautomerism inherent to 2-amino-6-methylpyridine and its derivatives, a scaffold of significant interest in drug discovery. A thorough understanding of the factors governing this equilibrium is paramount for predicting molecular behavior, optimizing drug-receptor interactions, and ultimately designing more efficacious and stable therapeutic agents.

The Amino-Imino Tautomeric Equilibrium in 2-Aminopyridines

The tautomerism of 2-aminopyridine derivatives is principally defined by the equilibrium between the aromatic amino form and the non-aromatic imino form. In the case of 2-amino-6-methylpyridine, this equilibrium is characterized by the migration of a proton between the exocyclic nitrogen and the ring nitrogen. It is widely established that for neutral 2-aminopyridines, the amino tautomer is the predominant species under standard conditions[1][2].

Caption: Tautomeric equilibrium of 2-amino-6-methylpyridine.

Quantitative Insights into the Tautomeric Equilibrium

While specific experimental data for the tautomeric equilibrium constant (Kt) of 2-amino-6-methylpyridine is not extensively documented, computational studies on structurally similar analogs provide robust quantitative insights. A detailed investigation of 2-amino-4-methylpyridine utilizing Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) has elucidated the relative stabilities of the tautomers[3][4][5][6]. Given the electronic congruence between the 4-methyl and 6-methyl isomers, these calculated values serve as a reliable approximation for the tautomeric landscape of 2-amino-6-methylpyridine[2].

| Parameter | Value | Significance |

| Relative Energy (ΔE) | 13.60 kcal/mol (Amino form more stable) | A significant energy difference, indicating the equilibrium heavily favors the amino tautomer in the gas phase.[3][5][6] |

| Activation Energy (Proton Transfer) | 44.81 kcal/mol | A substantial energy barrier, suggesting that interconversion between tautomers is kinetically slow under normal conditions.[3][5][6] |

This pronounced energy difference underscores the inherent stability of the aromatic amino tautomer over the non-aromatic imino form.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static and can be influenced by several environmental and structural factors.

-

Solvent Polarity: While the amino form is generally favored, the polarity of the solvent can modulate the tautomeric equilibrium in aminopyridine systems.[7] For instance, in nonpolar environments, the imino form may be slightly more favored than in polar, protic solvents.

-

pH: Protonation of the pyridine ring nitrogen can favor a structure that has more imino-like character.[7]

-

Substituent Effects: Electron-donating or electron-withdrawing groups on the pyridine ring can influence the relative basicity of the nitrogen atoms, thereby shifting the tautomeric equilibrium.

Caption: Factors influencing the tautomeric equilibrium.

Experimental and Computational Analysis Workflow

A multi-faceted approach combining spectroscopic techniques and computational modeling is essential for a comprehensive understanding of the tautomerism of 2-amino-6-methylpyridine derivatives.

Caption: Workflow for the analysis of tautomerism.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomers.

Step-by-Step Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the 2-amino-6-methylpyridine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Instrument Setup:

-

Tune and match the NMR probe for ¹H.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

-

Integrate the signals to determine the relative proton ratios.

-

Analyze the chemical shifts and coupling constants. The amino protons of the major tautomer typically appear as a broad singlet. The pyridine ring protons will show characteristic chemical shifts and coupling patterns consistent with the aromatic structure. The appearance of a distinct set of signals would indicate the presence of the imino tautomer in a significant population.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic amino and non-aromatic imino tautomers are expected to have distinct absorption spectra.

Step-by-Step Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, cyclohexane). Prepare a series of dilutions to an appropriate concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance is within the linear range of the spectrophotometer (ideally 0.1 - 1.0).

-

Instrument Setup:

-

Warm up the spectrophotometer lamps (deuterium and tungsten).

-

Perform a baseline correction using a cuvette filled with the pure solvent.

-

-

Data Acquisition:

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

-

The amino tautomer is expected to exhibit π-π* transitions characteristic of an aromatic system. The imino tautomer, with its different chromophore, would show a distinct absorption profile, potentially at a different λmax.[8][9]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The amino and imino tautomers have distinct vibrational modes.

Step-by-Step Protocol for FT-IR Analysis:

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) in an appropriate IR cell.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure solvent).

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Amino Tautomer: Look for characteristic N-H stretching vibrations of the primary amino group (typically two bands in the 3500-3300 cm⁻¹ region) and the N-H scissoring vibration (around 1650-1600 cm⁻¹).[10]

-

Imino Tautomer: The presence of the imino tautomer would be indicated by the appearance of a C=N stretching vibration and a different N-H stretching band.

-

Photo-induced Tautomerism: A Glimpse into the Imino Form

While the imino tautomer is not significantly populated under thermal equilibrium, studies on 2-aminopyridine and its derivatives have shown that it can be generated via photo-irradiation in a low-temperature matrix.[11][12] This technique allows for the spectroscopic characterization of the less stable imino form.

Caption: Workflow for photo-induced generation of the imino tautomer.

Conclusion

The tautomerism of 2-amino-6-methylpyridine derivatives is heavily skewed towards the thermodynamically more stable amino form. This preference is rooted in the aromaticity of the pyridine ring and is supported by a significant energy barrier for proton transfer. However, the tautomeric equilibrium is dynamic and can be influenced by solvent, pH, and substituents. A comprehensive understanding of this phenomenon, achieved through a synergistic application of advanced spectroscopic techniques and computational modeling, is indispensable for the rational design of novel therapeutics based on this important chemical scaffold.

References

- 1. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of Substituted Aminopyridines

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Aminopyridine Scaffold - A Privileged Structure in Modern Chemistry

Substituted aminopyridines are a cornerstone of modern medicinal chemistry and materials science.[1][2] This class of heterocyclic compounds is prevalent in a vast array of FDA-approved drugs, including kinase inhibitors for cancer therapy and agents targeting neurological disorders.[3][4][5] The power of the aminopyridine scaffold lies in its modularity. The pyridine ring and its exocyclic amino group provide key hydrogen bonding and coordination sites, while the rest of the ring is readily functionalized.[6][7] The introduction of substituents at various positions allows for the precise modulation of the molecule's electronic landscape. This fine-tuning of electron density directly impacts fundamental properties such as basicity (pKa), redox potential, and molecular orbital energies, which in turn govern pharmacokinetic profiles (ADME), target binding affinity, and overall biological activity.[2][8]

This guide provides a comprehensive exploration of the electronic properties of substituted aminopyridines, bridging theoretical principles with practical experimental and computational workflows. We will delve into the causality behind substituent effects and present validated protocols for their characterization, offering field-proven insights for professionals in drug discovery and chemical research.

Theoretical Framework: Quantifying Substituent-Induced Electronic Effects

The electronic character of a substituted aminopyridine is not merely a qualitative concept; it can be described and predicted using established principles of physical organic chemistry. The two primary mechanisms through which a substituent exerts its electronic influence are the inductive and resonance effects.

-

Inductive Effect (Field Effect): This is a through-bond or through-space polarization of sigma (σ) bonds caused by the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens pull electron density away from the ring, while electron-donating groups (EDGs) like alkyls push electron density into the ring.

-

Resonance Effect (Mesomeric Effect): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[1] It is highly dependent on the substituent's position. For example, a nitro group para to the amino group can powerfully withdraw electron density via resonance, whereas its effect from the meta position is primarily inductive.

The Hammett and Taft Equations: A Quantitative Approach

To move beyond qualitative descriptions, linear free-energy relationships (LFERs) provide a quantitative scale for electronic effects. The most well-known is the Hammett equation, which was initially based on the ionization of substituted benzoic acids.[9]

log(K/K₀) = ρσ

Where K and K₀ are the acid dissociation constants for the substituted and unsubstituted acid, respectively, ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant.

-

σ values quantify the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group (e.g., -NO₂, σ_p = +0.78), while a negative value signifies an electron-donating group (e.g., -OCH₃, σ_p = -0.27).[10]

-

Taft Equation: The Taft equation extends this concept to separate polar (inductive), steric (Es), and resonance effects, which is particularly useful in systems where steric hindrance is a significant factor.[11]

These parameters are invaluable for predicting how a given substituent will impact the reactivity and properties of an aminopyridine core.

| Substituent | Hammett Constant (σ_p) | Electronic Nature | Taft Polar Constant (σ*) | Taft Steric Constant (Es) |

| -OCH₃ | -0.27 | Strong EDG (Resonance) | ~0.52 | -0.55 |

| -CH₃ | -0.17 | EDG (Inductive) | 0.00 | 0.00 |

| -H | 0.00 | Neutral Reference | +0.49 | +1.24 |

| -Cl | +0.23 | EWG (Inductive > Resonance) | +1.05 | -0.97 |

| -CN | +0.66 | Strong EWG | +1.30 | -0.51 |

| -NO₂ | +0.78 | Strong EWG (Resonance & Inductive) | +1.40 | -2.52 |

| (Note: Constant values are approximate and can vary slightly with the measurement system)[9][11] |

Computational Chemistry: In Silico Prediction of Electronic Properties

Modern computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting and understanding the electronic structure of molecules before they are ever synthesized.[12][13][14] DFT allows for the accurate calculation of various electronic descriptors that correlate directly with experimental observations.

Key DFT-Derived Descriptors

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the molecule's ability to donate electrons (oxidation potential), while the LUMO energy relates to its ability to accept electrons (reduction potential). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and corresponds to the energy of the lowest electronic transition, which can be observed by UV-Vis spectroscopy.[15]

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue regions indicate electron-poor areas (positive potential), which are prone to nucleophilic attack.[15]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insight into charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within the molecule, quantifying the delocalization of electron density from filled orbitals to empty ones.[15][16]

Protocol: Standard DFT Calculation Workflow

This protocol outlines a self-validating system for analyzing a substituted aminopyridine.

-

Structure Preparation: Build the 3D structure of the substituted aminopyridine using molecular modeling software (e.g., Avogadro, GaussView). Perform an initial geometry cleanup using a simple force field (e.g., UFF).

-

Input File Generation:

-

Select a reliable DFT functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a common and well-validated choice for organic molecules, providing a good balance of accuracy and computational cost.[13][15]

-

Specify the calculation type: Opt Freq (Geometry Optimization followed by Frequency calculation).

-

Define the charge (usually 0 for neutral molecules) and spin multiplicity (usually 1 for singlets).

-

-

Execution: Submit the calculation to a quantum chemistry software package like Gaussian or ORCA.[13]

-

Validation of Optimized Geometry:

-

Confirm that the optimization job completed successfully without errors.

-

Analyze the output of the frequency calculation. A true energy minimum is confirmed by the absence of any imaginary frequencies. One imaginary frequency indicates a transition state.

-

-

Property Analysis:

-

If the geometry is validated, use the optimized coordinates to perform single-point energy calculations for specific properties like NBO analysis or MEP.

-

Extract HOMO and LUMO energies from the output file.

-

Visualize the MEP surface and molecular orbitals using appropriate software.

-

Caption: Diagram 1: A validated workflow for computational analysis of substituted aminopyridines using DFT.

Experimental Characterization Techniques

While computational methods are predictive, experimental techniques are essential for validation and direct measurement of electronic properties.

NMR Spectroscopy: Probing the Local Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally sensitive to the electronic environment around atomic nuclei. Chemical shifts (δ) of ¹H, ¹³C, and particularly ¹⁵N provide direct evidence of substituent effects.[17][18]

-

Principle: Electron-withdrawing groups decrease the electron density (deshield) around a nucleus, causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density (shield), shifting the signal to a lower chemical shift (upfield).

-

Application: A strong correlation exists between the ¹⁵N chemical shift of the amino group and the Hammett parameter of a substituent on the ring.[18][19] This provides a powerful experimental handle on the electronic effects transmitted to the key functional group.

-

Sample Preparation: Dissolve an accurately weighed sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube to a final concentration of ~0.05 M. Add a small amount of an internal standard like nitromethane if precise referencing is needed.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹⁵N detection.

-

Data Acquisition:

-

Acquire a standard proton spectrum first to confirm sample integrity.

-

Set up a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiment. These 2D techniques are often more sensitive and efficient for detecting the low-natural-abundance ¹⁵N nucleus than a direct 1D experiment.

-

Optimize acquisition parameters, including spectral widths, number of scans, and relaxation delay, to achieve adequate signal-to-noise.

-

-

Data Processing: Process the 2D spectrum using appropriate software (e.g., TopSpin, Mnova). The ¹⁵N chemical shift of the amino group can be identified from its correlation to the known amino protons in the ¹H dimension.

-

Analysis: Compare the ¹⁵N chemical shift of the substituted aminopyridine to that of the unsubstituted parent compound. A positive change (δ_sub - δ_unsub) indicates deshielding (EWG), while a negative change indicates shielding (EDG).

UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy measures the absorption of light corresponding to electronic transitions, typically from the HOMO to the LUMO. The position of the maximum absorption wavelength (λ_max) is directly related to the HOMO-LUMO energy gap.

-

Principle: Substituents that reduce the HOMO-LUMO gap (e.g., by raising the HOMO and/or lowering the LUMO) cause a shift to a longer wavelength (a bathochromic or red shift). Substituents that increase the gap cause a shift to a shorter wavelength (a hypsochromic or blue shift).

-

Application: This technique is a fast and effective way to assess the overall impact of a substituent on the molecule's π-electron system and frontier orbital energies.[20][21]

Cyclic Voltammetry: Measuring Redox Potentials

Cyclic Voltammetry (CV) is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These potentials are directly related to the HOMO and LUMO energies, respectively.

-

Principle: The experiment measures the current that develops in an electrochemical cell as the voltage is swept back and forth. The voltage at which oxidation occurs (anodic peak) corresponds to the energy required to remove an electron from the HOMO. The voltage at which reduction occurs (cathodic peak) corresponds to the energy released when an electron is added to the LUMO.

-

Application: CV provides quantitative data on how easily a substituted aminopyridine can be oxidized or reduced. Electron-donating groups make the molecule easier to oxidize (lower oxidation potential), while electron-withdrawing groups make it easier to reduce (less negative reduction potential).[22][23][24]

-

Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable, dry electrochemical solvent (e.g., acetonitrile or DMF).

-

Analyte Solution: Prepare a ~1 mM solution of the substituted aminopyridine in the electrolyte solution.

-

Cell Assembly: Assemble a three-electrode cell:

-

Working Electrode: Glassy carbon or platinum disk.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter (Auxiliary) Electrode: Platinum wire.

-

Polish the working electrode with alumina slurry before each run to ensure a clean, reproducible surface.

-

-

Internal Standard: Add a small amount of an internal reference standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).

-

Data Acquisition:

-

Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

-

Connect the electrodes to a potentiostat.

-

Set the scan parameters: scan rate (e.g., 100 mV/s), initial and final potentials. The potential window should be wide enough to observe the redox events of interest.

-

Run the cyclic voltammogram.

-

-

Data Analysis:

-

Measure the peak potentials (E_pa for anodic, E_pc for cathodic) from the voltammogram.

-

Calculate the half-wave potential E₁/₂ = (E_pa + E_pc) / 2.

-

Reference all measured potentials against the internal standard (e.g., E₁/₂ vs. Fc/Fc⁺) to account for solvent effects and reference electrode drift.

-

References

- 1. article.sciencepg.com [article.sciencepg.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. journal.uinjkt.ac.id [journal.uinjkt.ac.id]

- 8. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sites.msudenver.edu [sites.msudenver.edu]

- 10. hammett substituent constants: Topics by Science.gov [science.gov]

- 11. Taft equation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. tandfonline.com [tandfonline.com]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. mdpi.com [mdpi.com]

- 20. Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Cyclic voltammetry of azopyridines, phenylazopyridines, and azobenzene in acetonitrile and dimethylformamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Emerging Role of 6-(Aminomethyl)pyridin-2-amine in Modern Catalysis

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of 6-(Aminomethyl)pyridin-2-amine.

Introduction

This compound is a versatile heterocyclic compound featuring a pyridine core substituted with both a primary amine and an aminomethyl group at the 2 and 6 positions, respectively. This unique architecture makes it a molecule of significant interest in catalysis. Its two nitrogen-containing functional groups can act as a potent N,N-bidentate chelating ligand for various transition metals, a feature highly sought after in the design of stable and reactive homogeneous catalysts. Furthermore, the aminopyridine scaffold itself can participate directly in novel catalytic transformations, moving beyond the traditional role of an ancillary ligand to that of a reactive substrate.

This guide provides a detailed exploration of the known and potential uses of this compound in catalysis. It is designed for researchers and drug development professionals, offering not just protocols but also the underlying scientific principles to foster innovation and adaptation in the laboratory. We will delve into its application as a substrate in state-of-the-art ruthenium-catalyzed reactions and explore its potential as a versatile ligand for palladium-catalyzed cross-coupling.

Section 1: A Substrate in Ruthenium-Catalyzed Amination via η⁶-Coordination

A groundbreaking application that diverges from the traditional reactivity of pyridines has been demonstrated in the field of η⁶-coordination catalysis. Typically, the lone pair on the pyridine nitrogen coordinates to a metal center (κ-N coordination). However, a novel approach utilizes a ruthenium catalyst as an arenophilic π acid to engage in π-coordination with the entire pyridine ring.[1][2] This transient η⁶-coordination activates the aminopyridine ring, rendering it susceptible to nucleophilic aromatic substitution (SNAr) and enabling the direct cleavage and formation of pyridyl C-N bonds.[1][2][3]

This strategy circumvents the need for pre-activating the pyridine ring with strong electron-withdrawing groups, which is a requirement in classical SNAr reactions.[1] The result is a powerful and streamlined method for synthesizing a diverse library of substituted aminopyridines, which are prevalent core structures in pharmaceuticals and functional materials.

Mechanistic Rationale

The catalytic cycle, as proposed by recent studies, involves several key steps:

-

Ligand Exchange & η⁶-Coordination: An active ruthenium(II) species, such as [Cp*Ru(MeCN)₃]NTf₂, undergoes ligand exchange with the 2-aminopyridine substrate. The ruthenium center coordinates to the face of the pyridine ring, forming a transient η⁶-pyridine complex.[3]

-

Nucleophilic Attack: The activation of the ring by the electron-withdrawing Ru-complex facilitates the attack of a primary or secondary amine nucleophile.

-

C-N Bond Cleavage: A stepwise substitution mechanism leads to the cleavage of the original C-N bond of the amino group.[1]

-

Product Release & Catalyst Regeneration: The newly formed pyridyl amine product dissociates from the ruthenium center, regenerating the active catalyst to continue the cycle.

This method has shown remarkable functional group tolerance and proceeds with high stereoretention when chiral amines are used as nucleophiles.[1]

Visualization: Catalytic Cycle of Ru-Catalyzed Amination

Caption: Proposed catalytic cycle for the amination of aminopyridines via η⁶-coordination with a Ruthenium catalyst.

Protocol 1: General Procedure for Ruthenium-Catalyzed Amination

This protocol is adapted from the work of Chen et al. and provides a general method for the amination of 2-aminopyridines.[3]

Materials:

-

2-Aminopyridine substrate (e.g., 2-amino-6-picoline) (0.3 mmol, 1.0 equiv)

-

Amine nucleophile (e.g., n-hexylamine) (0.9 mmol, 3.0 equiv)

-

Ruthenium catalyst [Cp*Ru(MeCN)₃]NTf₂ (0.03 mmol, 10 mol%)

-

Anhydrous n-heptane (75 µL)

-

Oven-dried reaction vial with a screw cap and PTFE septum

-

Magnetic stir bar

-

Standard Schlenk line or glovebox for inert atmosphere

Procedure:

-

Preparation (Inert Atmosphere): In a glovebox or under a stream of argon, add the 2-aminopyridine substrate, the ruthenium catalyst, and a magnetic stir bar to the reaction vial. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the ruthenium catalyst.

-

Reagent Addition: Add the anhydrous n-heptane solvent, followed by the amine nucleophile via syringe. The solvent volume is kept low to ensure high concentration, which often favors reaction kinetics.

-

Reaction Setup: Securely seal the vial with the screw cap. Remove the vial from the inert atmosphere (if applicable).

-

Heating: Place the vial in a preheated oil bath or heating block set to 120-140 °C. The high temperature is necessary to overcome the activation energy for the nucleophilic substitution on the activated pyridine ring.

-

Monitoring: Stir the reaction for 24 hours. The reaction progress can be monitored by taking small aliquots (under inert conditions if possible) and analyzing them by GC-MS or ¹H NMR after a mini-workup (dilution, filtration through a silica plug).

-

Work-up: After the reaction is complete (as determined by monitoring), cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a short plug of silica gel to remove the catalyst and baseline impurities. Wash the silica plug with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure substituted aminopyridine.

Data Summary: Representative Substrate Scope

The following table summarizes yields for the amination of 2-aminopyridine with various amines, demonstrating the versatility of the method.[3]

| Entry | Amine Nucleophile | Product | Yield (%) |

| 1 | n-Hexylamine | 2-(Hexylamino)pyridine | 97 |

| 2 | Benzylamine | 2-(Benzylamino)pyridine | 99 |

| 3 | (R)-1-Phenylethylamine | 2-((R)-1-Phenylethylamino)pyridine | 95 |

| 4 | Morpholine | 2-(Morpholino)pyridine | 85 |

| 5 | Indoline | 2-(Indolin-1-yl)pyridine | 91 |

Section 2: Potential as a Bidentate Ligand in Palladium-Catalyzed Cross-Coupling

The molecular structure of this compound is ideally suited for it to act as a strong N,N-bidentate ligand. The 2-amino group and the 6-aminomethyl sidearm can form a stable six-membered chelate ring with a transition metal center. This structural motif is common in highly effective ligands for palladium-catalyzed C-H functionalization and cross-coupling reactions.[4] Ligands play a crucial role by modulating the electronic properties and steric environment of the metal, thereby controlling reactivity, selectivity, and catalyst stability.[4]

While specific literature on this compound as a ligand in catalysis is sparse, its potential can be inferred from the successful application of related pyridyl-amide and 2,2'-bipyridine scaffolds.[4][5]

Visualization: Ligand Chelation to a Metal Center

Caption: Chelation of this compound to a generic metal center (M), forming a stable six-membered ring.

Protocol 2: Exploratory Synthesis and Screening of a Palladium(II) Complex

This protocol provides a framework for synthesizing a palladium complex of this compound and screening its catalytic activity in a model Suzuki-Miyaura coupling reaction.

Part A: Synthesis of the Pd(II) Complex

Materials:

-

This compound (0.1 mmol, 1.0 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.1 mmol, 1.0 equiv)

-

Anhydrous dichloromethane (DCM) or acetonitrile (5 mL)

-

Anhydrous diethyl ether

-

Schlenk flask and magnetic stir bar

Procedure:

-

Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound in the anhydrous solvent. The choice of solvent is key; it must dissolve the ligand without reacting with the palladium precursor.

-

Complexation: To the stirring ligand solution, add Pd(OAc)₂ in one portion. A color change and/or precipitation is often observed, indicating complex formation.

-

Reaction: Stir the mixture at room temperature for 4-6 hours to ensure complete complexation.

-

Isolation: If a precipitate has formed, collect it by filtration under inert conditions. If the complex is soluble, remove the solvent under reduced pressure.

-

Purification: Wash the crude solid complex with anhydrous diethyl ether to remove any unreacted starting materials. Dry the complex under vacuum.

-

Characterization: The resulting complex should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure before use in catalysis.

Part B: Screening for Suzuki-Miyaura Coupling Activity

Materials:

-

Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol, 1.2 equiv)

-

Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Synthesized Pd-ligand complex (0.01 mmol, 1 mol%)

-

Solvent (e.g., Dioxane/Water mixture, 4:1) (5 mL)

-

Reaction vial, stir bar, heating block

Procedure:

-

Reaction Setup: To a reaction vial, add the aryl halide, arylboronic acid, base, and the synthesized palladium complex.

-

Solvent Addition: Add the solvent mixture and the stir bar.

-

Heating: Seal the vial and place it in a preheated block at 80-100 °C.

-

Monitoring: Monitor the reaction's progress by TLC or GC-MS. A self-validating protocol would involve taking time points (e.g., 1h, 4h, 12h) to observe the consumption of starting materials and the formation of the biaryl product.

-

Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Analyze the crude product by ¹H NMR to determine conversion and purify by column chromatography to determine the isolated yield. This provides a quantitative measure of the catalyst's efficacy.

References

- 1. Amination of Aminopyridines via η6-Coordination Catalysis [organic-chemistry.org]

- 2. Amination of Aminopyridines via η6-Coordination Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uvadoc.uva.es [uvadoc.uva.es]

The Versatile Diamine: 6-(Aminomethyl)pyridin-2-amine as a Premier Building Block in Organic Synthesis

Introduction: Unveiling the Potential of a Bifunctional Pyridine

In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and functionally diverse molecules. Among these, 6-(aminomethyl)pyridin-2-amine emerges as a particularly valuable scaffold. This technical guide delves into the multifaceted applications of this versatile diamine, providing researchers, scientists, and drug development professionals with detailed application notes and robust protocols.

The unique architecture of this compound, featuring a nucleophilic 2-amino group on the pyridine ring and a primary aminomethyl substituent at the 6-position, imparts a dual reactivity profile. This bifunctionality allows for a range of selective transformations, making it an ideal starting material for the synthesis of elaborate heterocyclic systems, intricate ligands for coordination chemistry, and novel pharmacophores in medicinal chemistry.[1] The electron-donating nature of the amino groups influences the reactivity of the pyridine ring, while the distinct chemical environments of the aromatic and aliphatic amines allow for chemoselective functionalization.

This document will explore the core applications of this compound, providing not just procedural steps, but also the underlying chemical principles that govern these transformations. By understanding the causality behind experimental choices, researchers can adapt and innovate upon these protocols to suit their specific synthetic goals.

I. Synthesis of Schiff Bases: A Gateway to Diverse Functionality

The reaction of primary amines with aldehydes or ketones to form Schiff bases (imines) is a fundamental transformation in organic chemistry. The differential reactivity of the two amino groups in this compound can be exploited to selectively form imines at either the 2-amino or the 6-aminomethyl position, depending on the reaction conditions and the nature of the carbonyl compound.

Application Note: Selective Imine Formation

The 2-amino group, being directly attached to the aromatic pyridine ring, is generally less nucleophilic than the aliphatic 6-aminomethyl group due to resonance delocalization of the lone pair of electrons into the ring. This inherent difference in reactivity allows for the selective formation of a Schiff base at the more nucleophilic 6-aminomethyl position under mild conditions. More forcing conditions or the use of highly reactive carbonyl compounds may lead to the formation of the bis-imine.

This selective functionalization is a powerful tool for introducing molecular diversity. The resulting imine can then be reduced to a stable secondary amine, or it can participate in further reactions as a transient intermediate.

Protocol 1: Selective Synthesis of a Mono-Schiff Base at the 6-Aminomethyl Position

This protocol details the synthesis of a mono-Schiff base using a representative aromatic aldehyde.

Materials:

-

This compound

-

Benzaldehyde

-

Methanol (anhydrous)

-

Glacial Acetic Acid (catalytic amount)

-